molecular formula C8H9NOS B13307360 Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone

Cat. No.: B13307360
M. Wt: 167.23 g/mol
InChI Key: RHKIUPSKNOUNIU-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is a compound that features a cyclopropyl group attached to a thiazole ring. Thiazole is a heterocyclic organic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with cyclopropyl carbonyl chloride in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is unique due to its specific structure, which combines a cyclopropyl group with a thiazole ring. This unique combination can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKIUPSKNOUNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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